Scientific Field: Biomedical Science
Methods of Application: The new derivatives were synthesized and characterized by IR, proton NMR, and mass spectroscopy.
Scientific Field: Biochemistry and Organic Chemistry
Application Summary: 4-[4-(4-carboxyphenyl)phenyl]benzoic acid, or 4-CPBA, acts as a substrate in enzyme assays, a reagent in organic chemistry, and a fluorescent marker in bioimaging techniques.
Results/Outcomes: The outcomes would depend on the specific experiment or procedure being conducted.
Scientific Field: Organic Chemistry
Application Summary: This compound can be used in condensation reactions with stabilizer chains at the surface of polystyrene latex and in Suzuki coupling reactions.
Scientific Field: Polymer Chemistry
Application Summary: This compound can be used for the derivatization of polyvinylamine.
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid is an organic compound with the molecular formula C20H14O4 and a molecular weight of approximately 318.32 g/mol. This compound features a unique structure characterized by three interconnected phenyl rings and two carboxylic acid functional groups located at the 4,4''-positions of the central phenyl ring. Its distinctive arrangement contributes to its reactivity and utility in various chemical and biological applications.
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid is versatile in its chemical reactivity, participating in several types of reactions:
These reactions demonstrate the compound's potential for further functionalization and synthesis of complex organic molecules.
Research into the biological activity of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid indicates potential therapeutic properties. It has been investigated for:
The synthesis of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid typically involves:
This methodology highlights the compound's synthetic accessibility and versatility as a building block in organic synthesis.
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid finds applications across various fields:
These diverse applications underscore its importance in both research and industrial contexts.
Interaction studies involving [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid have focused on its binding interactions with biomolecules. Its structure allows it to act as a ligand in metal-organic frameworks (MOFs), which are promising materials for gas storage and separation applications. Research has demonstrated that this compound can enhance the stability and performance of MOFs when used as a linker.
Several compounds share structural similarities with [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid. Notable examples include:
| Compound Name | Structure Description |
|---|---|
| 4-(Diphenylphosphino)benzoic Acid | Contains a phosphine group instead of a carboxylic acid group. |
| 4-Carboxyphenylboronic Acid | Features a boronic acid group instead of an additional phenyl ring. |
| 1,3,5-Tris(4-carboxyphenyl)benzene | Contains three carboxyphenyl groups attached to a central benzene ring. |
The uniqueness of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid lies in its specific arrangement of phenyl rings combined with carboxylic acid groups. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it particularly valuable for specialized applications in research and industry. Its ability to participate in significant chemical transformations while maintaining structural integrity sets it apart from other compounds within its class.
Irritant;Environmental Hazard